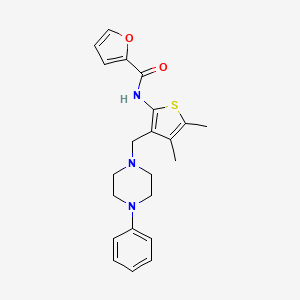

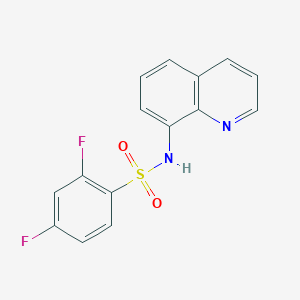

![molecular formula C13H11Cl2NO B2815812 2-[(3,5-Dichloroanilino)methyl]benzenol CAS No. 199990-19-7](/img/structure/B2815812.png)

2-[(3,5-Dichloroanilino)methyl]benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3,5-Dichloroanilino)methyl]benzenol (DCMB) is an organic compound belonging to the phenyl group of compounds. It is a white solid with a melting point of 140°C. DCMB is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Applications De Recherche Scientifique

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-[(3,5-Dichloroanilino)methyl]benzenol have been investigated for their potential to modify the oxygen affinity of hemoglobin. This research focuses on the synthesis and testing of molecules capable of decreasing the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas needing a reversal of depleted oxygen supply such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes. Notably, 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its derivatives demonstrate significant allosteric effects on hemoglobin, showcasing their potential for therapeutic applications (Randad et al., 1991).

Plant Growth Regulation

Research into chloro- and methyl-substituted phenoxyacetic and benzoic acids has revealed their physiological activity on plant growth regulation. Studies using the wheat cylinder, pea segment, and pea curvature tests found high activity associated with specific substitution patterns on the phenoxyacetic acids, indicating the potential of these compounds, by analogy, for plant growth regulation and agricultural applications (Pybus et al., 1959).

Chemoselective Ring Opening

The compound 2-[(4-chloroanilino)methyl]phenol, closely related to this compound, has been used in chemoselective ring-opening reactions of benzoxazaphosphinines. This demonstrates the compound's utility in synthetic chemistry for generating heterocyclic phosphorus-containing compounds, which could have applications in materials science or as intermediates in pharmaceutical synthesis (Reddy et al., 2008).

"Privileged Scaffold" in Medicinal Chemistry

The structural motif of benzoxazolone and its analogs, related to the compound , has been highlighted as a "privileged scaffold" in medicinal chemistry. These structures are capable of mimicking phenol or catechol in a metabolically stable form, leading to a wide range of therapeutic applications including analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds. This highlights the potential of this compound derivatives in drug discovery (Poupaert et al., 2005).

Propriétés

IUPAC Name |

2-[(3,5-dichloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRJXGLWCSJDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

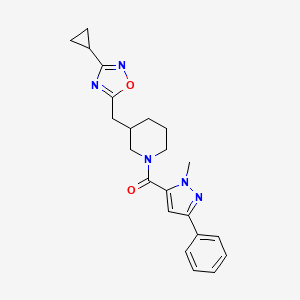

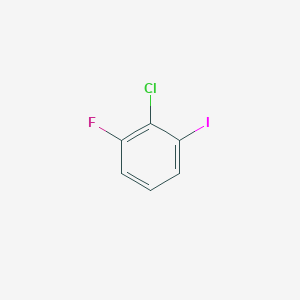

![3-benzyl-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815735.png)

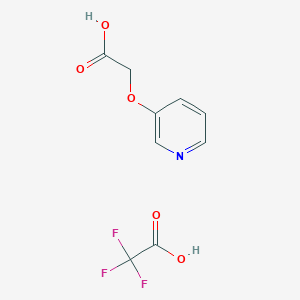

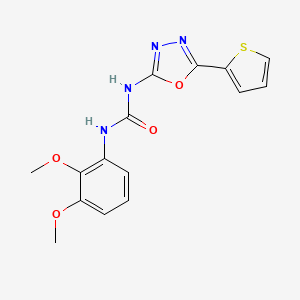

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)

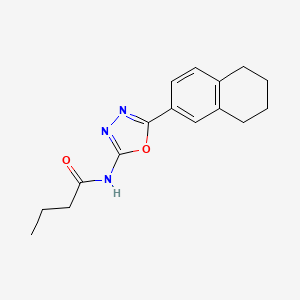

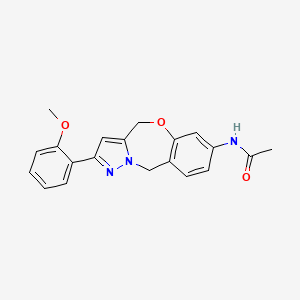

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815743.png)

![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)